Sulfamethazine-13C6
Overview
Description
Sulfamethazine-13C6, also known as Sulfadimidine-13C6, is a stable isotope-labeled compound. It is a derivative of sulfamethazine, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethazine-13C6 involves the incorporation of carbon-13 into the sulfamethazine molecule. This is typically achieved through a series of chemical reactions that introduce the isotope at specific positions within the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 sources and advanced synthesis techniques to ensure the accurate incorporation of the isotope. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Sulfamethazine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Sulfamethazine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of sulfamethazine and related compounds.
Biology: Employed in metabolic studies to track the distribution and transformation of sulfamethazine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfamethazine in the body.
Industry: Applied in the development and validation of analytical methods for the detection and quantitation of sulfamethazine residues in food and environmental samples
Mechanism of Action
Sulfamethazine-13C6 exerts its effects by inhibiting the bacterial synthesis of dihydrofolic acid. It competes with para-aminobenzoic acid for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of tetrahydrofolic acid. This inhibition disrupts the production of purines and pyrimidines, which are essential for bacterial DNA synthesis, ultimately leading to bacteriostasis .
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfamerazine: Similar to sulfamethazine but with variations in its chemical structure and pharmacological effects.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim for a synergistic effect
Uniqueness of Sulfamethazine-13C6: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantitation in various research applications. This makes it an invaluable tool in studies requiring detailed analysis of sulfamethazine’s behavior and effects .
Properties
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-BULCFLCISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016505 | |
Record name | Sulfadimidine-13C(6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77643-91-5 | |
Record name | Sulfadimidine-13C(6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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